molecular formula C16H14N4O2S B2702588 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 1207016-47-4

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2702588
CAS No.: 1207016-47-4
M. Wt: 326.37
InChI Key: UOSGJDMRWHIXPW-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylthiazole-4-carboxylic acid with an appropriate amine derivative, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyridazinone group is known to form covalent bonds with certain amino acid residues, which can disrupt protein-protein interactions and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
  • 2-Phenylthiazole-4-carboxamide derivatives
  • Pyridazinone-based compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form covalent bonds with target proteins and its versatility in undergoing various chemical reactions make it a valuable compound for research and development.

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

  • Chemical Formula : C15_{15}H14_{14}N4_{4}OS
  • Molecular Weight : 302.36 g/mol

The structure includes a thiazole ring, a pyridazinone moiety, and an amide functional group, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazole and pyridazine exhibit significant antimicrobial activity. For instance, a series of 2-phenylthiazole derivatives were synthesized and evaluated for their efficacy against various bacterial strains. The results demonstrated that compounds with similar structural features to this compound showed potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Research has also highlighted the potential anticancer properties of thiazole derivatives. In vitro studies have shown that compounds containing thiazole and pyridazine moieties can induce apoptosis in cancer cell lines. For example, one study reported that certain derivatives led to a significant reduction in cell viability in human cancer cell lines, including breast and lung cancer cells. The mechanism was associated with the activation of caspase pathways .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. Notably, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives were tested against Escherichia coli and Pseudomonas aeruginosa. Among the tested compounds, those structurally similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests significant antimicrobial potential .

Study 2: Anticancer Activity

Another research effort focused on evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types. The IC50_{50} values ranged from 10 µM to 25 µM, indicating promising anticancer properties .

Research Findings Summary Table

Activity Type Target Organism/Cell Line IC/MIC (µg/mL) Reference
AntibacterialE. coli16
AntibacterialPseudomonas aeruginosa32
AnticancerBreast Cancer Cells20
AnticancerLung Cancer Cells15
AChE InhibitionHuman AChEIC50_{50} = 25 µM

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14-7-4-8-18-20(14)10-9-17-15(22)13-11-23-16(19-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSGJDMRWHIXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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